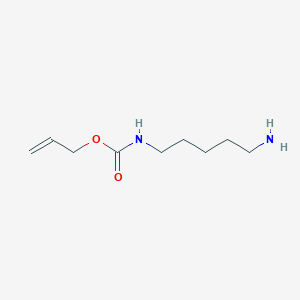

(5-Aminopentyl)carbamic acid allyl ester

説明

BenchChem offers high-quality (5-Aminopentyl)carbamic acid allyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Aminopentyl)carbamic acid allyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

prop-2-enyl N-(5-aminopentyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-2-8-13-9(12)11-7-5-3-4-6-10/h2H,1,3-8,10H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSMIIEJPSZWRHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)NCCCCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Navigating the Synthesis and Application of (5-Aminopentyl)carbamic acid allyl ester: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, the strategic modification of bioactive molecules is a cornerstone of innovation. (5-Aminopentyl)carbamic acid allyl ester, a derivative of the naturally occurring diamine cadaverine, represents a versatile building block in medicinal chemistry. This in-depth technical guide provides a comprehensive overview of its synthesis, potential properties, and applications, empowering researchers to leverage this compound in their discovery and development workflows.

While a specific CAS number for (5-Aminopentyl)carbamic acid allyl ester is not readily found in public databases, suggesting its status as a novel or less-common research chemical, its synthesis can be approached through established methodologies for the protection of amines. This guide will detail a proposed synthetic route, explore its anticipated chemical characteristics, and discuss its utility in the design of new therapeutic agents.

Chemical Identity and Properties

| Property | Value | Source/Method |

| Molecular Formula | C9H18N2O2 | Calculated |

| Molecular Weight | 186.25 g/mol | Calculated |

| IUPAC Name | Allyl (5-aminopentyl)carbamate | Nomenclature |

| CAS Number | Not Assigned | Database Search |

| Appearance | Expected to be an oil or low-melting solid | Analogy to similar compounds |

| Solubility | Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanol. | Analogy to similar compounds |

Strategic Synthesis: The Allyl Carbamate Protection of 1,5-Diaminopentane

The synthesis of (5-Aminopentyl)carbamic acid allyl ester involves the selective protection of one of the primary amine groups of 1,5-diaminopentane (also known as cadaverine) with an allyl carbamate (Alloc) protecting group. The Alloc group is favored in many synthetic strategies due to its stability under a variety of conditions and its selective removal under mild conditions using palladium catalysis.

A common and effective method for this transformation is the reaction of 1,5-diaminopentane with allyl chloroformate. To achieve mono-protection, the diamine is typically used in excess to statistically favor the formation of the desired product over the di-protected species.

Experimental Protocol: Synthesis of (5-Aminopentyl)carbamic acid allyl ester

Materials:

-

1,5-Diaminopentane (Cadaverine)

-

Allyl chloroformate

-

Dichloromethane (DCM)

-

Triethylamine (TEA) or another suitable base

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexane for chromatography elution

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve an excess of 1,5-diaminopentane (e.g., 5 equivalents) in dichloromethane. Cool the solution to 0 °C in an ice bath.

-

Addition of Allyl Chloroformate: Slowly add a solution of allyl chloroformate (1 equivalent) in dichloromethane to the cooled diamine solution. The slow addition is crucial to minimize the formation of the di-protected byproduct.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

-

Workup: Once the reaction is complete, quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to isolate the pure (5-Aminopentyl)carbamic acid allyl ester.

Rationale for Experimental Choices:

-

Excess Diamine: Using a stoichiometric excess of 1,5-diaminopentane increases the probability of a single reaction event per molecule of allyl chloroformate, thus favoring mono-protection.

-

Low Temperature: The reaction is performed at 0 °C to control the reactivity of the reagents and minimize side reactions.

-

Inert Atmosphere: An inert atmosphere prevents the reaction of the amine with carbon dioxide from the air.

-

Aqueous Workup: The washing steps are essential to remove the excess diamine, the hydrochloride salt of the diamine, and any other water-soluble impurities.

-

Chromatographic Purification: Column chromatography is a standard and effective method for separating the mono-protected product from unreacted starting material and the di-protected byproduct.

Caption: Workflow for the synthesis of (5-Aminopentyl)carbamic acid allyl ester.

Applications in Drug Development and Medicinal Chemistry

The primary utility of (5-Aminopentyl)carbamic acid allyl ester lies in its bifunctional nature. The free primary amine serves as a reactive handle for conjugation to other molecules, while the Alloc-protected amine allows for subsequent deprotection under specific and mild conditions. This makes it a valuable intermediate in several drug development applications:

-

Linker Chemistry: The free amine can be acylated or alkylated to attach this diamine spacer to a variety of molecular entities, including small molecule drugs, peptides, or targeting ligands. This is particularly relevant in the design of Proteolysis Targeting Chimeras (PROTACs), where a linker connects a target-binding moiety to an E3 ligase-recruiting ligand. The pentyl chain provides a flexible spacer.

-

Solid-Phase Synthesis: The Alloc-protected amine allows for the attachment of the molecule to a solid support. The free amine can then be elaborated upon in a stepwise manner. Finally, the Alloc group can be cleaved to release the modified compound from the resin or to perform further chemistry at that position.

-

Prodrug Design: The free amine can be part of a pharmacophore, while the Alloc-protected amine can be used to tune the physicochemical properties of the molecule, such as solubility or membrane permeability. The Alloc group can then be removed in vivo to release the active drug.

Caption: Potential applications of (5-Aminopentyl)carbamic acid allyl ester.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling (5-Aminopentyl)carbamic acid allyl ester and its precursors. 1,5-Diaminopentane is a corrosive and flammable liquid with an unpleasant odor. Allyl chloroformate is a highly toxic and corrosive lachrymator. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, consult the Safety Data Sheets (SDS) for the individual reagents used in the synthesis.

Conclusion

(5-Aminopentyl)carbamic acid allyl ester is a valuable synthetic intermediate that provides a versatile platform for the selective functionalization of the 1,5-diaminopentane scaffold. Its strategic use can facilitate the construction of complex molecules with applications in drug discovery, from the development of novel linkers for targeted therapies to the synthesis of elaborate small molecules and peptides. While its specific properties are yet to be extensively documented, the well-established chemistry of the allyl carbamate protecting group provides a solid foundation for its successful application in a research setting.

References

- Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. This reference provides insights into the selective protection of polyamines, a strategy that is directly applicable to the synthesis of the title compound. The methodologies described can be adapted for the selective mono-protection of 1,5-diaminopentane.

- tert-Butyl (5-aminopentyl)carbamate CAS 51644-96-3. Provides information on a closely related compound where the amine is protected with a Boc group instead of an Alloc group. This can be used for comparative purposes regarding properties and reactivity. (Source: Synthonix, Inc.)

-

1,5-Diaminopentane (Cadaverine) Applications. Details the various applications of the starting material, 1,5-diaminopentane, in organic synthesis and polymer chemistry, highlighting its importance as a building block.[1][2][3][4][5][6] (Source: Various chemical suppliers and informational websites)

-

General Methods for Carbamate Synthesis. Provides an overview of the various chemical methodologies available for the synthesis of carbamates, the functional group central to the title compound.[7] (Source: PMC - NIH)

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Synthesis and Application of 1, 5-Diaminopentane_Chemicalbook [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. biosyn.alfa-chemistry.com [biosyn.alfa-chemistry.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Cadaverine - Wikipedia [en.wikipedia.org]

- 7. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

N-Alloc-1,5-diaminopentane chemical structure and properties

[3]

Part 3: Synthesis & Manufacturing Protocols

Producing high-purity mono-protected diamines requires overcoming the statistical distribution that favors di-protection. Two methods are standard: Solution Phase (Excess Reagent) and Solid Phase (Resin Capture) .

Method A: Solution Phase Synthesis (Scalable)

Principle: Using a large excess of diamine ensures that the protecting group reagent (Alloc-Cl) is statistically more likely to encounter a free diamine than a mono-protected one.

Reagents:

-

1,5-Diaminopentane (Cadaverine) [10.0 equiv]

-

Allyl Chloroformate (Alloc-Cl) [1.0 equiv]

-

Dichloromethane (DCM) (Anhydrous)

-

Triethylamine (TEA) or DIPEA

Protocol:

-

Preparation: Dissolve 1,5-diaminopentane (50 mmol) in anhydrous DCM (100 mL) and cool to 0°C in an ice bath.

-

Addition: Dilute Alloc-Cl (5 mmol) in DCM (20 mL). Add this solution dropwise to the diamine solution over 2 hours using a syringe pump. Critical: Slow addition prevents high local concentrations of Alloc-Cl, reducing di-protection.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

-

Workup (Extraction Strategy):

-

Step 1: Wash the organic layer with water to remove the huge excess of unreacted diamine (cadaverine is highly water-soluble).

-

Step 2: Acidify the organic layer with 1M HCl. The mono-protected amine (basic) will protonate and move to the aqueous layer. Any di-protected byproduct (neutral carbamate) remains in the organic layer.

-

Step 3: Separate layers. Discard the organic layer (contains di-Alloc).

-

Step 4: Basify the aqueous layer (pH > 12) with NaOH.

-

Step 5: Extract the now-neutral mono-Alloc-cadaverine back into fresh DCM.

-

-

Isolation: Dry over Na₂SO₄, filter, and concentrate in vacuo to yield the product as a viscous oil. Convert to HCl salt by treating with 4M HCl in Dioxane if solid storage is required.

Method B: Solid Phase Synthesis (High Purity)

Principle: Immobilizing the diamine on a steric resin (e.g., 2-Chlorotrityl chloride) prevents the second amine from reacting, guaranteeing mono-protection.

-

Loading: React excess 1,5-diaminopentane with 2-Chlorotrityl chloride resin in DCM.

-

Capping: Wash resin with MeOH to cap unreacted chlorides.

-

Protection: Treat resin-bound amine with Alloc-Cl (2 equiv) and DIPEA in DCM.

-

Cleavage: Treat resin with 1% TFA/DCM. The trityl bond cleaves, releasing the mono-Alloc-diamine.

Part 4: Reactivity & Orthogonality

The defining feature of N-Alloc-1,5-diaminopentane is its orthogonality . It survives conditions that cleave Boc (acid) and Fmoc (base), allowing for "Three-Dimensional" protection schemes.

Deprotection Mechanism (Palladium Catalysis)

The Alloc group is removed using a Palladium(0) catalyst and a scavenger (nucleophile).[1]

-

Catalyst: Pd(PPh₃)₄ (Tetrakis) is standard.

-

Scavenger: Phenylsilane (PhSiH₃) is preferred over morpholine for solid-phase work as it avoids basic conditions that might affect Fmoc.

Orthogonality Matrix

| Condition | Alloc Group | Boc Group | Fmoc Group |

| TFA / HCl (Acid) | Stable | Cleaved | Stable |

| Piperidine (Base) | Stable | Stable | Cleaved |

| Pd(PPh₃)₄ (Metal) | Cleaved | Stable | Stable |

| H₂ / Pd/C (Reduc) | Cleaved | Stable | Stable |

Part 5: Applications in Drug Development

Antibody-Drug Conjugates (ADCs)

ADCs often require a linker that connects a cytotoxic payload to an antibody.[2][3] N-Alloc-cadaverine is used to synthesize cleavable linkers (e.g., Val-Cit-PAB).

-

Workflow: The free amine of N-Alloc-cadaverine is coupled to the C-terminus of a Val-Cit dipeptide. The Alloc group is then selectively removed to attach the cytotoxic payload (e.g., MMAE) before the linker is attached to the antibody. This prevents premature polymerization or side reactions.

PROTAC Linker Design

Proteolysis Targeting Chimeras (PROTACs) require linkers of precise length and composition to span the gap between an E3 ligase and a target protein.

-

Utility: The 5-carbon chain of cadaverine provides a hydrophobic spacer. The Alloc group allows the chemist to attach one end of the linker to the E3 ligase ligand (e.g., Thalidomide derivative) and then deprotect the other end to attach the Target Protein ligand, without disturbing other sensitive functional groups on the complex molecules.

Peptide Stapling & Cyclization

In Solid-Phase Peptide Synthesis (SPPS), Alloc-protected diamines are used to introduce "side-chain to side-chain" cyclization.

-

Protocol: An amino acid side chain (e.g., Glutamic Acid) is coupled to the free amine of N-Alloc-cadaverine. The peptide chain is extended. Finally, the Alloc group is removed (on-resin) along with an Alloc-protected Lysine elsewhere in the chain, allowing a specific lactam bridge to be formed between them using a coupling agent (HATU), "stapling" the peptide into a helix.

Part 6: Safety & Handling

-

Hazards: As a primary amine, the free base is corrosive and can cause skin burns. The hydrochloride salt is an irritant .

-

Storage: The compound is hygroscopic . It must be stored in a desiccator at -20°C.

-

Incompatibility: Strong oxidizing agents, acid chlorides (unless intended for reaction), and carbon dioxide (forms carbamates in air).

Part 7: References

-

Gomez-Martinez, P., et al. (2000). "N-Alloc protecting group in solid phase synthesis." Journal of the Chemical Society, Perkin Transactions 1.

-

Thieriet, N., et al. (2000). "Solid-phase synthesis of cyclic peptides using the Alloc group." Tetrahedron Letters, 41(15), 2579-2583.

-

Isidro-Llobet, A., et al. (2009). "Amino acid-protecting groups."[4][5][6] Chemical Reviews, 109(6), 2455-2504.

-

BenchChem Technical Support. (2025). "Alloc Protecting Group: Technical Guide & Deprotection Protocols."

-

Sigma-Aldrich. (2024).[7] "Product Specification: N-Alloc-1,5-diaminopentane HCl."

Sources

- 1. total-synthesis.com [total-synthesis.com]

- 2. ADCs Linker/Click Chemistry | DC Chemicals [dcchemicals.com]

- 3. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. peptide.com [peptide.com]

- 5. Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under mild conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal-Peptide Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

Strategic Orthogonality in Linker Design: The Role of (5-Aminopentyl)carbamic Acid Allyl Ester

Topic: Applications of (5-Aminopentyl)carbamic acid allyl ester in medicinal chemistry Content Type: Technical Whitepaper Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the rapidly evolving field of targeted protein degradation (TPD) and bioconjugation, the "linker" has transitioned from a passive spacer to a critical determinant of pharmacological efficacy. (5-Aminopentyl)carbamic acid allyl ester (also known as N-Alloc-cadaverine or N-Alloc-1,5-diaminopentane) represents a high-value building block for "Linkerology."

Its structural duality—combining a flexible 5-carbon alkyl chain with the orthogonally removable Allyloxycarbonyl (Alloc) protecting group—solves complex synthetic challenges. Unlike standard Boc- or Fmoc-protected linkers, the Alloc group is stable to both acidic (TFA) and basic (piperidine) conditions, allowing for the synthesis of complex heterobifunctional molecules like PROTACs (Proteolysis Targeting Chimeras) without premature deprotection. This guide details the chemical utility, synthetic protocols, and strategic applications of this compound in modern medicinal chemistry.

Chemical Profile & Structural Significance[1][2][3]

The "Alloc" Advantage

The defining feature of this compound is the Alloc protecting group. In complex synthesis, "orthogonality" is paramount—the ability to modify one functional group without affecting others.

| Protecting Group | Removal Condition | Compatibility Issue |

| Boc (tert-Butyloxycarbonyl) | Acid (TFA/HCl) | Incompatible with acid-sensitive warheads. |

| Fmoc (Fluorenylmethyloxycarbonyl) | Base (Piperidine) | Incompatible with base-sensitive esters/Michael acceptors. |

| Alloc (Allyloxycarbonyl) | Pd(0) Catalysis | Truly Orthogonal: Stable to acid and base. |

(5-Aminopentyl)carbamic acid allyl ester allows a chemist to install a linker on a scaffold that already contains Boc and Fmoc groups, preserving them for later steps.

The C5-Alkyl Spacer

The 1,5-diaminopentane (cadaverine) core provides a hydrophobic spacer of approximately 6–8 Å in length.

-

Permeability: Unlike PEG linkers, which are hydrophilic, the alkyl chain increases lipophilicity (logP), potentially improving cell membrane permeability.

-

Ternary Complex Formation: In PROTACs, the linker length dictates the spatial proximity of the E3 ligase and the Protein of Interest (POI). A C5 linker is often the "Goldilocks" length—long enough to prevent steric clash but short enough to induce cooperative protein-protein interactions.

Core Application: Heterobifunctional Degrader (PROTAC) Synthesis

The primary application of this compound is in the convergent synthesis of PROTACs. A major bottleneck in PROTAC synthesis is the "linear assembly" problem, where harsh deprotection steps degrade sensitive "warheads" (ligands that bind the target protein).

Using (5-Aminopentyl)carbamic acid allyl ester allows for a Convergent Strategy :

-

Step A: The free amine is coupled to the E3 Ligase Ligand (e.g., Thalidomide derivative).

-

Step B: The Alloc group is removed under mild, neutral conditions using Palladium(0).

-

Step C: The newly revealed amine is coupled to the Warhead.

Visualization: Convergent Synthesis Workflow

The following diagram illustrates the strategic advantage of using the Alloc-protected linker to assemble a PROTAC without exposing the sensitive Warhead to acid or base.

Caption: Convergent PROTAC assembly using Alloc-protected linker to ensure orthogonality.

Experimental Protocols

Synthesis of (5-Aminopentyl)carbamic acid allyl ester

While commercially available, in-house synthesis is often required for scale-up. The challenge is mono-protection of a symmetric diamine. The use of Allyl Phenyl Carbonate provides superior selectivity over Allyl Chloroformate.

Reagents:

-

1,5-Diaminopentane (Cadaverine)

-

Allyl phenyl carbonate[1]

-

Solvent: Ethanol/Water or Dichloromethane (DCM)

Protocol (Adapted from Pittelkow et al. [1]):

-

Dissolution: Dissolve 1,5-diaminopentane (50 mmol, 10 equiv) in DCM (100 mL) to create a large excess of diamine. Note: Excess diamine is crucial to prevent di-protection.

-

Addition: Add Allyl phenyl carbonate (5 mmol, 1 equiv) dropwise over 30 minutes at 0°C.

-

Reaction: Stir at room temperature for 2 hours.

-

Workup:

-

Wash the organic phase with water (3x) to remove the excess unreacted diamine.

-

The mono-protected product remains in the organic phase, while the highly polar diamine partitions into the water.

-

Wash with 1M NaOH to remove the phenol byproduct generated from the carbonate.

-

-

Purification: Dry over MgSO4 and concentrate. If necessary, purify via flash chromatography (DCM:MeOH:NH4OH).

Alloc Deprotection (General Procedure)

This step demonstrates the mildness of the deprotection, compatible with almost all other functional groups.

Reagents:

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (5 mol%)

-

Scavenger: Phenylsilane (PhSiH3) (2 equiv) or Dimedone.

-

Solvent: DCM or THF (anhydrous).

Step-by-Step:

-

Dissolve the Alloc-protected intermediate in anhydrous DCM under Nitrogen/Argon.

-

Add Phenylsilane (2.0 equiv). Note: PhSiH3 acts as the allyl scavenger.

-

Add Pd(PPh3)4 (0.05 equiv). The solution typically turns yellow/orange.

-

Stir at room temperature for 1–4 hours. Monitor by LC-MS (loss of Alloc mass: -84 Da).

-

Purification: Evaporate solvent. The amine product can often be precipitated as an HCl salt or purified directly.

Secondary Applications: Solid-Phase Synthesis (SPPS)

In Solid-Phase Peptide Synthesis, this compound serves as a branching unit .

-

Scenario: You need to attach a fluorophore or a drug molecule to the side chain of a peptide after the peptide chain is built, but before cleaving it from the resin.

-

Method:

-

Incorporate a Lysine or Ornithine derivative. Alternatively, couple (5-Aminopentyl)carbamic acid allyl ester to a Glutamic acid side chain on-resin.

-

The Alloc group remains intact during Fmoc deprotection cycles.

-

Selectively remove Alloc (on-resin) using Pd(PPh3)4.

-

Couple the fluorophore to the liberated amine.

-

Cleave the final peptide from the resin using TFA.

-

Visualization: Orthogonal Deprotection Mechanism

Caption: Mechanism of Pd(0)-catalyzed Alloc deprotection releasing the free amine.

References

-

Pittelkow, M., et al. (2004). "Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates." Synthesis, 2004(15), 2485-2492. Link

-

Verma, S., et al. (2020).[1] "Alloc-protected amino acids in solid-phase peptide synthesis." Methods in Enzymology, 633, 185-209. (Contextual grounding for Alloc utility in SPPS).

- Beshnova, D. A., et al. (2020). "De novo design of protein degraders: Linkerology and warhead optimization." Journal of Medicinal Chemistry, 63(16), 8748-8774. (Contextual grounding for Linkerology).

-

Enamine Ltd. "Linkers for Linkerology: Mono-Boc and Mono-Alloc Diamines." Link

-

BLD Pharm. "Product Datasheet: Allyl (5-aminopentyl)carbamate (CAS 207676-44-6)." Link

Sources

Optimizing Bioconjugation: Solubility & Handling of Alloc-Protected Amino Pentyl Linkers

[1]

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

In the architecture of Antibody-Drug Conjugates (ADCs) and PROTACs, the linker is not merely a bridge; it is a solubility modulator. The Alloc-protected amino pentyl linker (typically N-Alloc-5-aminovaleric acid or Alloc-5-Ava) represents a specific class of C5-spacers used to maintain distance between functional domains while offering orthogonal protection.[1]

The "Solubility Paradox" of this linker is a frequent bottleneck: the core pentyl chain (C5) is moderately hydrophobic, and the Allyloxycarbonyl (Alloc) protecting group adds significant lipophilicity. While this aids retention in organic phase synthesis, it creates challenges in aqueous bioconjugation steps.[1] This guide provides the operational data required to solubilize, couple, and deprotect these linkers efficiently.

Physicochemical Profile & Solubility Data

The following data aggregates operational solubility limits derived from homologous series (Alloc-GABA, Alloc-Lysine) and specific behavior of 5-aminovaleric acid derivatives.

Key Compound: N-Alloc-5-aminovaleric acid (Alloc-5-Ava)

Molecular Formula:

Table 1: Operational Solubility Matrix

| Solvent | Solubility Rating | Operational Conc. (M) | Role in Workflow | Notes |

| DCM (Dichloromethane) | Excellent | > 0.5 M | Resin Swelling / Coupling | Primary solvent for SPPS coupling steps.[1] |

| DMF (Dimethylformamide) | High | 0.2 - 0.4 M | Coupling / Deprotection | Essential for Pd-catalyzed deprotection; prevents aggregation.[1] |

| DMSO (Dimethyl Sulfoxide) | High | > 0.5 M | Stock Solutions | Use for long-term storage of activated esters (e.g., Alloc-5-Ava-NHS). |

| THF (Tetrahydrofuran) | Good | 0.1 - 0.2 M | Reaction Co-solvent | Good alternative to DCM; ensure peroxide-free.[1] |

| Water / PBS | Poor / Insoluble | < 1 mM | Aqueous Bioconjugation | Do not use without organic co-solvent (e.g., 20% DMSO). |

| Diethyl Ether | Insoluble | N/A | Precipitation | Used to crash out the product after synthesis.[1] |

Expert Insight: While DCM is the best solvent for the linker itself, it is often poor for the peptide/protein it is being attached to. For on-resin synthesis, use DCM.[1][2] For solution-phase conjugation to proteins, dissolve the linker in DMSO (at 100x concentration) and spike into the aqueous protein buffer, ensuring the final organic % does not denature the protein.

The Solvent Matrix: Mechanistic Selection

Understanding why we choose specific solvents prevents failed batches.[1] The Alloc group contains an allyl ester motif that is sensitive to specific solvation shells.[1]

Diagram 1: Solvent Selection Decision Matrix

This decision tree guides the user through solvent selection based on the process stage (Synthesis vs. Conjugation).

Caption: Decision matrix for solvent selection based on synthesis phase. Blue path indicates organic synthesis; Green path indicates biological application.[1]

Operational Protocols

Protocol A: Dissolution & Stock Preparation

Target Concentration: 0.2 M[1]

-

Weighing: Weigh the Alloc-amino pentyl linker rapidly. The carbamate is stable, but the carboxylic acid moiety can be hygroscopic.[1]

-

Primary Solvation: Add 80% of the calculated volume of DMF (preferred over DCM for stock solutions due to lower volatility).[1]

-

Sonication: Sonicate at 25°C for 30-60 seconds. The solution should be clear and colorless.

Protocol B: Orthogonal Deprotection (Alloc Removal)

The removal of the Alloc group is a critical step.[2] It requires a Palladium(0) catalyst.[3][2] The solubility of the catalyst often dictates the success of the reaction.

Reagents:

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0)

[2] -

Scavenger: Phenylsilane (

) or Dimedone.[1] -

Solvent: Dry DCM (Degassed).[1]

Step-by-Step Workflow:

-

Oxygen Removal (Critical): Sparge the DCM with Argon for 15 minutes.

is air-sensitive and will oxidize to inactive -

Catalyst Dissolution: Dissolve

(0.1 eq) in the degassed DCM. This must be a bright yellow solution.[1] -

Reaction: Add the scavenger (10 eq) and the Alloc-linker resin.[1]

-

Agitation: Shake (do not stir with a magnetic bar, which grinds resin) for 20 minutes.

-

Wash: Wash extensively with DCM, then DMF, then Sodium Diethyldithiocarbamate (0.02 M in DMF) to remove Palladium residues.[1]

Diagram 2: Alloc Deprotection Mechanism & Workflow

Visualizing the

Caption: Mechanistic flow of Palladium-catalyzed Alloc removal. The scavenger is essential to prevent the allyl group from recombining with the amine.

Troubleshooting & Stability

The "Black Precipitate" Issue

If the reaction mixture turns black/grey, the Palladium has oxidized or aggregated.

-

Cause: Insufficient degassing of solvents or poor solubility of the Pd-complex in the chosen solvent mixture.[1]

-

Solution: Switch solvent to THF/DMSO (1:1) if using water-soluble scavengers, or strictly use Argon-sparged DCM.[1] Wash resin with 0.5% sodium diethyldithiocarbamate (DDC) in DMF to chelate and remove precipitated Pd.

Aggregation in Peptide Synthesis

Long pentyl chains can induce aggregation via hydrophobic interactions.[1]

-

Observation: Incomplete coupling or deprotection.[1]

-

Remedy: Use "Magic Mixture" (DCM:DMF:NMP 1:1:1) or add chaotropic salts like

(0.4 M in DMF) during the coupling step to disrupt hydrogen bonding and hydrophobic clustering.

References

-

Gomez-Martinez, P., et al. "Alloc protecting group: A technical guide to its discovery, development, and application."[1] BenchChem Technical Guides, 2025.

-

Isidro-Llobet, A., et al. "Amino Acid-Protecting Groups."[1] Chemical Reviews, 2009, 109(6), 2455–2504.[1]

-

Dery, L., et al. "Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal."[1] Organic Letters, 2025.[1]

-

PubChem Database. "5-Aminovaleric acid (CID 138) Physical Properties."[1] National Institutes of Health (NIH).

-

Sigma-Aldrich. "5-Aminovaleric acid Product Specification & Solubility Data." Merck KGaA.[1]

An In-depth Technical Guide to Cadaverine: Physicochemical Properties, Synthesis, and Biological Significance

Introduction

Cadaverine, systematically named pentane-1,5-diamine, is a biogenic amine that, despite its common association with the malodorous scent of putrefaction, is a molecule of significant interest to researchers, scientists, and drug development professionals.[1][2] Its roles span from being a crucial building block in the synthesis of bio-based polymers to its involvement in complex biological processes in organisms ranging from bacteria to plants and humans.[3][4][5] This technical guide provides a comprehensive overview of the core physicochemical properties of cadaverine, detailed methodologies for its synthesis and analysis, and an exploration of its multifaceted biological functions, offering field-proven insights for its application in research and development.

Physicochemical Properties of Cadaverine

A thorough understanding of the fundamental properties of cadaverine is paramount for its effective application in experimental settings. Cadaverine is a colorless liquid characterized by a distinctly unpleasant odor.[1] It is an organic compound classified as a diamine, with two primary amine groups located at the terminal positions of a five-carbon aliphatic chain.[1][6]

Table 1: Core Physicochemical Data for Cadaverine

| Property | Value | Source(s) |

| Molecular Formula | C5H14N2 | [1][2][6][7][8] |

| Molecular Weight | 102.18 g/mol | [1][2][6][7][8] |

| IUPAC Name | Pentane-1,5-diamine | [1] |

| CAS Number | 462-94-2 | [1][2] |

| Appearance | Colorless liquid | [1] |

| Odor | Unpleasant, putrid | [1] |

| Boiling Point | 179.1 °C | [1] |

| Melting Point | 11.83 °C | [1] |

| Density | 0.873 g/mL | [1] |

| Solubility | Soluble in water and conventional organic solvents. | [1] |

Synthesis and Production of Cadaverine

The production of cadaverine can be achieved through both chemical synthesis and biological pathways. The choice of method is often dictated by the desired purity, scale, and economic viability.

Biological Synthesis: The Lysine Decarboxylation Pathway

In biological systems, cadaverine is primarily synthesized through the decarboxylation of the amino acid L-lysine.[2][3] This reaction is catalyzed by the enzyme lysine decarboxylase (LDC), an enzyme prevalent in bacteria such as Escherichia coli.[5][9][10] The biological production of cadaverine is gaining significant traction due to its potential for creating sustainable, bio-based chemicals.[3][5]

The following diagram illustrates the enzymatic conversion of L-lysine to cadaverine.

Caption: Enzymatic synthesis of cadaverine from L-lysine.

Experimental Protocol: Whole-Cell Biocatalytic Production of Cadaverine

This protocol outlines a general methodology for the production of cadaverine using recombinant E. coli expressing lysine decarboxylase, a common and efficient method.[5][10]

1. Strain Preparation and Pre-culture:

- Transform E. coli with a plasmid containing the gene for a highly active lysine decarboxylase (e.g., from Hafnia alvei).[5]

- Inoculate a single colony into 5 mL of Luria-Bertani (LB) broth containing the appropriate antibiotic for plasmid selection.

- Incubate overnight at 37°C with shaking at 200 rpm.

2. Main Culture and Induction:

- Inoculate 100 mL of fresh LB broth in a 500 mL flask with the overnight pre-culture to an initial optical density at 600 nm (OD600) of 0.05.

- Incubate at 37°C with shaking until the OD600 reaches 0.6-0.8.

- Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM, if required by the expression system. Some systems are designed to be IPTG-free.[5]

- Continue incubation for 4-6 hours at a reduced temperature (e.g., 30°C) to enhance soluble protein expression.

3. Whole-Cell Bioconversion:

- Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.

- Wash the cell pellet with a suitable buffer (e.g., 50 mM sodium phosphate, pH 7.0).

- Resuspend the cells in the reaction buffer containing L-lysine (e.g., 10 g/L) to a desired cell density (e.g., OD600 of 50).[5]

- Incubate the reaction mixture at 37°C with gentle agitation. The reaction pH should be maintained around 7.0 for optimal enzyme activity.

4. Quantification of Cadaverine:

- Periodically, take samples from the reaction mixture.

- Centrifuge the samples to pellet the cells.

- Analyze the supernatant for cadaverine concentration using High-Performance Liquid Chromatography (HPLC) with a suitable derivatization agent (e.g., o-phthalaldehyde) and a fluorescence detector, or by Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for high sensitivity and specificity.[11]

Biological Significance and Applications

Cadaverine's role in biology is diverse and context-dependent.

-

Bacterial Stress Response: In bacteria like E. coli, the production of cadaverine is part of an acid stress response system.[4][9] The decarboxylation of lysine consumes a proton, thereby helping to raise the intracellular pH and promoting survival in acidic environments.[9]

The following diagram illustrates the role of the Cad system in bacterial acid resistance.

Caption: The Cad system in bacterial acid stress response.

-

Plant Development and Defense: In plants, cadaverine is involved in a multitude of cellular processes, including growth, development, and response to environmental stress.[4] It also serves as a precursor for the biosynthesis of quinolizidine alkaloids, which are secondary metabolites involved in defense against insects.[4]

-

Human Health and Disease: Elevated levels of cadaverine in humans have been associated with certain metabolic disorders and bacterial infections.[1] For instance, the characteristic odor of bacterial vaginosis is linked to the presence of cadaverine and other biogenic amines.[1] It has also been identified as a potential biomarker for periodontal disease.[9]

-

Industrial Applications: Cadaverine is a valuable platform chemical for the synthesis of bio-based polyamides, such as PA 510.[5] These materials offer a renewable alternative to petroleum-based plastics and have applications in various industries.

Conclusion

Cadaverine, with a molecular formula of C5H14N2 and a molecular weight of 102.18 g/mol , is more than just a product of decomposition.[1][2][6][7][8] Its synthesis, particularly through sustainable biological methods, and its diverse roles in biological systems underscore its importance in both fundamental research and industrial applications. This guide has provided a technical foundation for understanding and working with this multifaceted diamine, from its core properties to its synthesis and biological relevance. Continued research into the pathways involving cadaverine will undoubtedly uncover further applications in biotechnology and medicine.

References

-

Wikipedia. Cadaverine. [Link]

-

Scent.vn. Cadaverine (CAS 462-94-2): Odor profile, Properties, & IFRA compliance. [Link]

-

Ma, W., et al. (2021). Green chemical and biological synthesis of cadaverine: recent development and challenges. Green Chemistry. [Link]

-

Gamir, J., et al. (2016). Cadaverine's Functional Role in Plant Development and Environmental Response. Frontiers in Plant Science. [Link]

-

ResearchGate. De novo biosynthesis of cadaverine by an artificial microbial... [Link]

-

PubChem - NIH. Cadaverine | C5H14N2 | CID 273. [Link]

-

PubChem - NIH. Cadaverine(2+) | C5H16N2+2 | CID 3718401. [Link]

-

Taylor & Francis. Cadaverine – Knowledge and References. [Link]

-

Kim, J., et al. (2019). High-Level Conversion of l-lysine into Cadaverine by Escherichia coli Whole Cell Biocatalyst Expressing Hafnia alvei l-lysine Decarboxylase. MDPI. [Link]

-

Kim, D., et al. (2017). Synthetic redesign of Escherichia coli for cadaverine production from galactose. Biotechnology for Biofuels. [Link]

-

ResearchGate. The overview of the pathways involved in this cadaverine... [Link]

-

The Merck Index Online. Cadaverine. [Link]

Sources

- 1. Cadaverine - Wikipedia [en.wikipedia.org]

- 2. CAS 462-94-2: Cadaverine | CymitQuimica [cymitquimica.com]

- 3. Green chemical and biological synthesis of cadaverine: recent development and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cadaverine’s Functional Role in Plant Development and Environmental Response - PMC [pmc.ncbi.nlm.nih.gov]

- 5. High-Level Conversion of l-lysine into Cadaverine by Escherichia coli Whole Cell Biocatalyst Expressing Hafnia alvei l-lysine Decarboxylase | MDPI [mdpi.com]

- 6. Cadaverine | C5H14N2 | CID 273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scent.vn [scent.vn]

- 8. Cadaverine | The Merck Index Online [merckindex.rsc.org]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. Synthetic redesign of Escherichia coli for cadaverine production from galactose - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cadaverine Analysis Service - Creative Proteomics [creative-proteomics.com]

High-Efficiency Incorporation and Deprotection of Alloc-Diaminopentane in Solid-Phase Peptide Synthesis (SPPS)

Application Note: AN-SPPS-042

Executive Summary

This application note details the protocol for utilizing Alloc-diaminopentane (N-Allyloxycarbonyl-1,5-diaminopentane) as an orthogonal linker in Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS).

The Alloc-diaminopentane unit serves a dual purpose: it acts as a flexible 5-carbon spacer (cadaverine core) to improve solubility or reduce steric hindrance, and it provides a "third dimension" of orthogonality. Unlike acid-labile (Boc/tBu) or base-labile (Fmoc) groups, the Alloc group is removed via Palladium(0)-catalyzed allyl transfer. This allows for the selective exposure of a distal amine for site-specific modifications—such as fluorescent labeling, biotinylation, or lactam cyclization—without disturbing the growing peptide chain or side-chain protecting groups.

Chemical Basis & Strategic Logic

The Orthogonal Triad

Successful complex peptide synthesis relies on orthogonality.[1] In this protocol, we exploit three distinct deprotection mechanisms:

-

Base (Piperidine): Removes Fmoc (N-terminus extension).

-

Acid (TFA): Cleaves resin and removes tBu/Boc/Pbf side-chain protection.

-

Metal (Pd[0]): Removes Alloc (Selective linker activation).

Mechanism of Alloc Removal

The deprotection of Alloc-diaminopentane proceeds via the Tsuji-Trost reaction .

-

Oxidative Addition: Pd(0) coordinates with the allyl carbamate, forming a

-allyl palladium complex and releasing the carbamate anion. -

Decarboxylation: The carbamate anion loses CO₂, generating the free amine.

-

Scavenging: A nucleophilic scavenger (Phenylsilane) intercepts the

-allyl palladium complex. This is critical; without a scavenger, the allyl group can re-attach to the nucleophilic amine (N-allylation). Phenylsilane acts as a hydride donor, reducing the allyl moiety to propene (gas) and regenerating the Pd(0) catalyst.

Visualization: Orthogonal Strategy

Figure 1: The orthogonal protection scheme allowing selective manipulation of the Alloc-diaminopentane linker.[2]

Experimental Protocols

Materials & Reagents

| Reagent | Specification | Function |

| Alloc-diaminopentane | N-Alloc-1,5-diaminopentane (HCl salt) | Linker/Spacer |

| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | Catalyst (Keep under N₂/Argon) |

| PhSiH₃ | Phenylsilane (97%) | Scavenger (Hydride donor) |

| DDC | Sodium diethyldithiocarbamate | Pd Scavenger/Wash |

| DCM | Dichloromethane (Anhydrous) | Solvent (Swelling) |

| HATU / DIEA | Standard Coupling Reagents | Amide bond formation |

Protocol A: Coupling Alloc-Diaminopentane to Resin

Context: This step assumes you are coupling the free amine end of the mono-Alloc-diaminopentane to a carboxylic acid on the resin (e.g., a Glu/Asp side chain or the C-terminus).

-

Activation:

-

Dissolve the resin-bound carboxylic acid (1.0 eq relative to loading) in DMF.

-

Add HATU (0.95 eq) and DIEA (2.0 eq). Note: Using slightly less HATU prevents capping of the amine by uronium salts.

-

Activate for 2 minutes.

-

-

Coupling:

-

Add Alloc-diaminopentane HCl (3.0 eq) and DIEA (3.0 eq) to the activated resin mixture.

-

Critical: The extra DIEA is needed to neutralize the HCl salt of the diamine.

-

Agitate at Room Temperature (RT) for 2 hours.

-

-

Washing:

-

Drain and wash resin: DMF (3x), DCM (3x), DMF (3x).

-

-

Validation: Perform a Kaiser test. It should be negative (no free amines remaining on resin).

Protocol B: Selective Alloc Removal (The "Pd-Loop")

Safety: Pd(PPh₃)₄ is light and oxygen sensitive. While Phenylsilane allows this reaction to proceed in air, best practice dictates using an inert atmosphere (Argon/Nitrogen) to maximize efficiency and reduce catalyst cost.

-

Preparation:

-

Swell resin in DCM (preferred over DMF for Pd chemistry due to better catalyst stability) for 15 mins.

-

Degas DCM by bubbling N₂ for 5 mins (Optional but recommended).

-

-

Catalyst Cocktail (Prepare Fresh):

-

Reaction:

-

The "Black Metal" Wash (CRITICAL):

-

Validation:

-

Perform a Kaiser test (Ninhydrin). It should be positive (blue beads), indicating the Alloc group is gone and the primary amine is free.

-

Visualization: Deprotection Workflow

Figure 2: Step-by-step workflow for Palladium-mediated Alloc deprotection.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Incomplete Deprotection (Kaiser test weak) | Oxidized Catalyst | Use fresh Pd(PPh₃)₄. Ensure solution is yellow, not black, before adding to resin. |

| Incomplete Deprotection | Steric Hindrance | Switch solvent to CHCl₃/AcOH/NMM (37:2:1) to break aggregation, or use Microwave irradiation (40°C, 20 min). |

| Grey/Black Resin | Residual Palladium | Repeat DDC washes. Alternatively, use a solution of 1% hydrazine in DMF (aggressive) or commercially available Pd scavengers. |

| Allylated Amine (Mass Spec +40 Da) | Insufficient Scavenger | The allyl group transferred back to the amine. Increase PhSiH3 to 25-30 eq. Do not use Morpholine if this occurs (PhSiH3 is kinetically faster). |

References

-

Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][2][7][8] Chemical Reviews, 109(6), 2455–2504. Link

-

Thayer, D. A., et al. (2010). "Polymer-supported reagents for the removal of Alloc and allyl protecting groups." Journal of Organic Chemistry. (Discusses PhSiH3 efficiency). Link

-

BenchChem Technical Support. (2025). "Scavengers for Alloc Deprotection from Secondary Amines."[5] (Comparison of scavengers). Link

-

Gomez-Martinez, P., et al. (2000). "N-Alloc temporary protection in solid-phase peptide synthesis."[9] J. Chem. Soc., Perkin Trans. 1. Link

Sources

- 1. biotage.com [biotage.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.uci.edu [chem.uci.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 7. rsc.org [rsc.org]

- 8. bachem.com [bachem.com]

- 9. Nα-Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Application Note: Palladium-Catalyzed Deprotection of Alloc-Amines in Aqueous Media

This guide details the technical protocols and mechanistic insights for the palladium-catalyzed deprotection of Allyloxycarbonyl (Alloc) protected amines in aqueous media. It is designed for researchers requiring orthogonal deprotection strategies compatible with biological substrates (proteins, DNA) or green chemistry standards.

Executive Summary

The Allyloxycarbonyl (Alloc) group is a premier orthogonal protecting group for amines, stable to acidic (Boc removal) and basic (Fmoc removal) conditions.[1] While traditionally removed using tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] in hydrophobic solvents (DCM, THF), this method fails in aqueous environments due to catalyst insolubility and rapid oxidation.

This guide presents water-soluble palladium catalytic systems utilizing sulfonated phosphine ligands (e.g., TPPTS) and hydrophilic scavengers. These protocols enable efficient deprotection in 100% aqueous buffer or aqueous-organic mixtures, preserving sensitive biomolecules and adhering to green chemistry principles.

Mechanistic Principles in Water

The deprotection follows the Tsuji-Trost reaction mechanism. In aqueous media, the challenge is maintaining the active Pd(0) species in solution without aggregation (formation of Pd-black).

The Aqueous Catalytic Cycle

-

Ligand Exchange: Water-soluble ligands (L), such as TPPTS (3,3′,3″-Phosphinidynetris(benzenesulfonic acid) trisodium salt), coordinate with the Pd precursor (e.g., Pd(OAc)₂) to form the active water-soluble catalyst, Pd(0)Lₙ.

-

Oxidative Addition: The Pd(0) complex coordinates to the allyl carbamate alkene, followed by oxidative addition to the C-O bond. This forms a cationic

-allyl palladium(II) complex and releases the carbamate anion. -

Decarboxylation: The carbamate anion is unstable in water and spontaneously decarboxylates, releasing CO₂ and the free amine.

-

Nucleophilic Scavenging: A water-soluble nucleophile (Scavenger) attacks the

-allyl ligand, regenerating the active Pd(0) catalyst and forming an inert allyl-scavenger byproduct.

Mechanistic Visualization

Caption: Figure 1. Catalytic cycle of Alloc deprotection in aqueous media mediated by Pd-TPPTS.

Critical Parameters & Reagent Selection

Success in aqueous media depends on three variables: the Catalyst, the Scavenger, and the pH.

Water-Soluble Catalysts

Standard Pd(PPh₃)₄ is hydrophobic. For aqueous applications, the ligand must be sulfonated to induce water solubility.

| Catalyst System | Components | Solubility | Application |

| Pd-TPPTS | Pd(OAc)₂ (or Na₂PdCl₄) + TPPTS (1:2 to 1:4 ratio) | High (>100 mg/mL in H₂O) | Gold Standard. Bioconjugation, protein modification, purely aqueous buffers. |

| Pd-ADHP | Pd(OAc)₂ + ADHP (2-amino-4,6-dihydroxypyrimidine) | Moderate | Green synthesis; cheaper than TPPTS but less robust for proteins. |

| Heterogeneous Pd/C | 10% Pd on Carbon | Insoluble (Suspension) | Simple "filter-off" workup. Requires organic co-solvent (MeOH/H₂O) for efficiency. |

Aqueous Scavengers

The scavenger must be water-soluble and nucleophilic enough to attack the Pd-allyl complex but not so nucleophilic that it poisons the catalyst.

-

N,N'-Dimethylbarbituric Acid (NDMBA): The preferred scavenger. It is water-soluble (especially at pH > 7), odorless, and highly reactive toward the

-allyl complex. -

Morpholine: Liquid, water-soluble. Good for simple organic molecules but can be basic and hard to remove from zwitterionic products.

-

Sodium Formate: Acts as a hydride donor (reductive cleavage). Produces propene gas as a byproduct. Excellent for "salt-free" workups.

Experimental Protocols

Protocol A: Fully Aqueous Deprotection (Bioconjugation/Sensitive Substrates)

Best for: Proteins, DNA-conjugates, or highly polar small molecules in PBS buffer.

Reagents:

-

Substrate: Alloc-protected amine (10 mM final conc).

-

Catalyst Stock: Mix Pd(OAc)₂ (10 mM in water) and TPPTS (40 mM in water). Sonicate for 1 min until yellow/orange. Note: Prepare fresh.

-

Scavenger: NDMBA (0.5 M stock in water; adjust pH to 7.5 with NaOH to aid solubility).

-

Buffer: Phosphate Buffered Saline (PBS), pH 7.4, degassed.

Procedure:

-

Preparation: Dissolve the Alloc-substrate in degassed PBS.

-

Scavenger Addition: Add 20 equivalents of NDMBA solution to the substrate.

-

Catalyst Addition: Add the Pd-TPPTS catalyst complex (5-10 mol% relative to substrate).

-

Reaction: Stir gently or shake at 25°C - 37°C under Argon/Nitrogen atmosphere.

-

Reaction time: 30 mins to 2 hours.

-

-

Monitoring: Monitor by LC-MS (loss of +84 Da mass).

-

Workup:

-

Small Molecules: Direct lyophilization or SPE (Solid Phase Extraction).

-

Proteins: Spin filtration (Amicon) or Size Exclusion Chromatography (SEC) to remove small molecule catalyst/scavenger.

-

Protocol B: Green Synthetic Deprotection (Mixed Solvent)

Best for: Organic synthesis where the substrate has limited water solubility.

Reagents:

-

Catalyst: Pd(PPh₃)₄ (Standard) or Pd(OAc)₂/TPPTS.

-

Solvent: Methanol/Water (9:1) or Acetone/Water (4:1).

-

Scavenger: NDMBA (3-5 equivalents).

Procedure:

-

Dissolve the substrate in the Methanol/Water mixture (0.1 M concentration).

-

Add NDMBA (3 equiv).

-

Add Pd(PPh₃)₄ (1-2 mol%). Note: While Pd(PPh₃)₄ is not water-soluble, it is soluble in the MeOH/Water mix.

-

Stir at Room Temperature for 15-30 minutes.

-

Workup: Evaporate Methanol. The product often remains in the aqueous phase or precipitates. Extract with EtOAc if necessary to remove the allyl-NDMBA byproduct.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Black Precipitate | Pd(0) aggregation (Catalyst death). | Increase TPPTS:Pd ratio (up to 5:1). Ensure thorough degassing of buffers. Add catalyst last. |

| Slow Reaction | pH too low (Scavenger protonated). | Adjust pH to 7.5 - 8.0. NDMBA requires deprotonation to be an effective nucleophile. |

| Incomplete Conversion | Catalyst poisoning by thiols/amines. | Increase catalyst loading to 20 mol%. Add MgCl₂ (stabilizer). Use Formate as scavenger (hydride donor). |

| Product Adducts | Allyl group transfer to nucleophilic side chains. | Ensure Scavenger is in large excess (20-50 equiv) to outcompete internal nucleophiles (e.g., Lysine, Cysteine). |

References

-

Gauthier, M. A., & Klok, H. A. (2008). Peptide/protein-polymer conjugates: synthetic strategies and design concepts. Chemical Communications, (23), 2591–2611. Link

-

Vézina, D., et al. (2025). Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups.[2] Journal of Organic Chemistry, 90(1), 197-201.[2] Link

-

Tsukamoto, H., Suzuki, T., & Kondo, Y. (2007).[3] Remarkable Solvent Effect on Pd(0)-Catalyzed Deprotection of Allyl Ethers Using Barbituric Acid Derivatives.[3][4] Synlett, 2007(19), 3131-3132. Link

- Genêt, J. P., et al. (1994). Palladium-catalyzed reactions in aqueous media. Pure and Applied Chemistry, 66(10-11), 2099-2102. (Fundamental work on TPPTS).

-

BenchChem. (2025).[1][5] The Allyloxycarbonyl (Alloc) Protecting Group: A Technical Guide. Link

Sources

- 1. benchchem.com [benchchem.com]

- 2. Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Remarkable Solvent Effect on Pd(0)-Catalyzed Deprotection of Allyl Ethers Using Barbituric Acid Derivatives: Application to Selective and Successive Removal of Allyl, Methallyl, and Prenyl Ethers [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Preventing polymerization during (5-Aminopentyl)carbamic acid allyl ester storage

Welcome to the technical support guide for (5-Aminopentyl)carbamic acid allyl ester. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this valuable compound during storage. The unique structure of this molecule, featuring an allyl ester group, presents a risk of spontaneous polymerization, which can compromise experimental outcomes. This guide provides in-depth technical information, troubleshooting advice, and preventative measures to mitigate this risk.

Understanding the Challenge: The Reactivity of the Allyl Group

(5-Aminopentyl)carbamic acid allyl ester is a bifunctional molecule with a terminal primary amine and an allyl carbamate. The allyl group (CH₂=CH-CH₂) is susceptible to free-radical polymerization. While allyl monomers are generally less reactive than vinyl monomers, they can still polymerize, especially under adverse storage conditions, leading to low molecular weight polymers or oligomers.[1] This process is often initiated by heat, light, or the presence of radical species. Uncontrolled polymerization can result in a viscous, syrup-like material or even a solid mass, rendering the compound unusable.[2]

The mechanism of polymerization often involves a "degradative chain transfer" to the monomer, which can terminate the kinetic chain and result in the formation of low-molecular-weight polymers.[1] It is this inherent reactivity that necessitates careful storage and handling protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can initiate the polymerization of (5-Aminopentyl)carbamic acid allyl ester?

A: The primary triggers for polymerization are:

-

Heat: Elevated temperatures increase the rate of free radical formation.

-

Light: UV light can provide the energy to initiate radical chain reactions.

-

Oxygen: While sometimes participating in inhibition, oxygen can also form peroxides, which are potent polymerization initiators.[3]

-

Contaminants: Trace amounts of metals or other radical initiators can catalyze polymerization.

Q2: I noticed my (5-Aminopentyl)carbamic acid allyl ester has become viscous. What does this indicate?

A: An increase in viscosity is a strong indicator that polymerization has begun. The formation of oligomers and polymers increases the overall viscosity of the material. At this stage, the purity of the compound is compromised, and it may not be suitable for your experiment.

Q3: Can I still use the product if it shows signs of slight polymerization?

A: It is strongly advised against. The presence of oligomers can interfere with your reaction stoichiometry, introduce impurities, and lead to irreproducible results. It is best to use a fresh, unpolymerized batch of the compound.

Q4: What are polymerization inhibitors and why are they important?

A: Polymerization inhibitors are antioxidants that scavenge free radicals, thereby preventing the initiation of a polymer chain reaction.[4][5] For monomers like (5-Aminopentyl)carbamic acid allyl ester, adding an inhibitor is crucial for extending shelf life and ensuring stability.[6][7]

Q5: Are there any compatibility issues I should be aware of when storing this compound?

A: Yes. Avoid storing it with strong oxidizing agents, acids, and alkali metals, as these can initiate violent reactions or polymerization.[2][8] Ensure storage containers are clean and free of any potential contaminants.

Troubleshooting Guide: Storage and Handling Issues

| Observed Issue | Potential Cause(s) | Recommended Action(s) |

| Increased Viscosity or Solidification | Onset of polymerization due to improper storage (exposure to heat, light, or air). | 1. Do not use the material. 2. Review storage conditions and ensure they meet the recommended guidelines. 3. For future purchases, ensure the product is shipped with an appropriate inhibitor. |

| Discoloration (e.g., yellowing) | Potential degradation or side reactions. This could be a precursor to polymerization. | 1. Assess the purity of the material using analytical methods like NMR or HPLC. 2. If purity is compromised, discard the material. 3. Ensure storage under an inert atmosphere and protected from light. |

| Precipitate Formation | Polymer has formed and is insoluble in the monomer. | 1. This is a clear sign of advanced polymerization. The product is unusable. 2. Discard the material according to safety protocols. |

Experimental Protocols

Protocol 1: Recommended Storage Conditions

To ensure the long-term stability of (5-Aminopentyl)carbamic acid allyl ester, adhere to the following storage protocol:

-

Temperature: Store the compound at refrigerated temperatures (2-8 °C). In warmer climates, the storage temperature should not exceed 25°C.[8]

-

Atmosphere: Store under an inert atmosphere, such as argon or nitrogen. This minimizes contact with oxygen, which can contribute to peroxide formation.

-

Light: Protect from light by using an amber or opaque container.

-

Inhibitor: For long-term storage, the addition of a polymerization inhibitor is highly recommended.

Protocol 2: Addition of a Polymerization Inhibitor

For researchers who synthesize or purchase (5-Aminopentyl)carbamic acid allyl ester without an inhibitor, the following protocol can be used to add one for storage.

Recommended Inhibitors and Concentrations:

| Inhibitor | Recommended Concentration (by weight) | Notes |

| Butylated Hydroxytoluene (BHT) | 0.01% - 0.1% | A widely used and effective inhibitor.[5][9] |

| Monomethyl Ether of Hydroquinone (MEHQ) | 50 - 200 ppm | Effective at low concentrations and works synergistically with oxygen.[4][10][11] |

Step-by-Step Procedure for Adding BHT:

-

Accurately weigh the (5-Aminopentyl)carbamic acid allyl ester to be stored.

-

Calculate the required amount of BHT to achieve a concentration of 0.01% w/w.

-

In a clean, dry glass container, dissolve the BHT in a small amount of a volatile, inert solvent (e.g., dichloromethane).

-

Add the BHT solution to the (5-Aminopentyl)carbamic acid allyl ester and mix gently until homogenous.

-

If a solvent was used, remove it under reduced pressure at a low temperature (<30°C).

-

Blanket the container with an inert gas (argon or nitrogen), seal tightly, and store at 2-8 °C, protected from light.

Protocol 3: Monitoring for Polymerization

Regularly inspect your stored material for any signs of polymerization. For a more quantitative assessment, the following techniques can be employed:

-

Visual Inspection: Check for any increase in viscosity, discoloration, or the formation of precipitates.

-

NMR Spectroscopy: The appearance of broad signals in the ¹H NMR spectrum can indicate the presence of polymeric species.

-

Raman Spectroscopy: This technique can be used to monitor the consumption of the monomer and the formation of the polymer in real-time.[12]

-

Chromatography (GC/HPLC): These methods can be used to quantify the remaining monomer and detect the presence of oligomers.[13]

Visualizing the Process

To better understand the chemical processes at play, the following diagrams illustrate the polymerization of the allyl group and the mechanism of inhibition by BHT.

Caption: Free-radical polymerization of an allyl monomer.

Caption: Inhibition mechanism of BHT.[6]

References

- The Essential Role of MEHQ as a Polymerization Inhibitor for Monomers. (n.d.).

- How Is 4-Methoxyphenol (MEHQ) Used as a Stabilizer in Polymer Systems? (2026, February 23).

-

Butylated hydroxytoluene. (n.d.). In Wikipedia. Retrieved from [Link]

-

Polymerisation of Allyl Compounds. (2025, August 5). ResearchGate. Retrieved from [Link]

-

Allyl alcohol. (2022, September 15). Sciencemadness Wiki. Retrieved from [Link]

-

ANTIOXIDANT BHT. (n.d.). Retrieved from [Link]

-

Uses of 4-methoxyphenol MEHQ. (2024, December 14). Hosea Chem. Retrieved from [Link]

-

Effect of a polymerization inhibitor on the chemomechanical properties and consistency of experimental resin composites. (n.d.). PMC. Retrieved from [Link]

-

Learn About the Application and Storage of Allyl Alcohol. (n.d.). Nanjing Chemical Material Corp. Retrieved from [Link]

-

THE EFFECT OF INHIBITOR AND INITIATOR CONCENTRATION ON DEGREE OF CONVERSION, FLEXURAL STRENGTH AND POLYMERIZATION SHRINKAGE STRE. (n.d.). CORE. Retrieved from [Link]

-

Allyl Alcohol. (n.d.). LyondellBasell. Retrieved from [Link]

-

Modeling of the Inhibition Mechanism of Acrylic Acid Polymerization. (n.d.). Academia.edu. Retrieved from [Link]

-

Polymer Analysis: Essential Techniques and Strategies for Modern Laboratories. (2025, June 3). Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. lyondellbasell.com [lyondellbasell.com]

- 3. Inhibiting action of 4-Methoxyphenol for Acrylic Monomers_Chemicalbook [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]

- 7. atamankimya.com [atamankimya.com]

- 8. Learn About the Application and Storage of Allyl Alcohol - Nanjing Chemical Material Corp. [njchm.com]

- 9. Effect of a polymerization inhibitor on the chemomechanical properties and consistency of experimental resin composites - PMC [pmc.ncbi.nlm.nih.gov]

- 10. How 4-Methoxyphenol (MEHQ) Works as a Polymer Stabilizer | CAS 150-76-5 [vinatiorganics.com]

- 11. (PDF) Modeling of the Inhibition Mechanism of Acrylic Acid Polymerization [academia.edu]

- 12. Identification of monomers with Raman spectroscopy | Metrohm [metrohm.com]

- 13. sepscience.com [sepscience.com]

Scavengers for allyl cations during Alloc cleavage protocols

[1][2]

Status: Operational Role: Senior Application Scientist Subject: Optimization of Scavenger Systems for Allyloxycarbonyl (Alloc) Cleavage

The Mechanic's Corner: Reaction Logic & Failure Modes

Theory of Operation:

The deprotection of Alloc groups is mediated by Palladium(0).[1][2][3][4][5][6][7][8][9] The critical failure point in this protocol is rarely the initial oxidative addition of Pd(0) to the allyl carbamate; rather, it is the fate of the resulting

Without an effective scavenger, the reaction enters a non-productive equilibrium or, worse, an irreversible "back-reaction" where the liberated amine attacks the allyl-Pd complex, resulting in

Mechanistic Pathway & Scavenger Intervention:

Figure 1: The catalytic cycle of Alloc deprotection.[4] Path A represents the desired scavenging event. Path B represents the parasitic N-allylation that occurs if the scavenger is insufficient or kinetically incompetent.

Scavenger Selection Matrix

Selecting the correct scavenger is not arbitrary; it depends on your substrate's sensitivity and the phase (Solid vs. Solution) of your synthesis.

| Scavenger | Type | Mechanism | Best For | Key Advantage | Potential Liability |

| Phenylsilane (PhSiH₃) | Hydride Donor | Reduces allyl to Propene (gas) | SPPS (Solid Phase) | Byproduct is a gas; drives equilibrium forward; easy workup. | Can reduce nitro groups or conjugated alkenes under aggressive conditions. |

| Dimedone | C-Nucleophile | Michael-type addition | Solution Phase | Forms a stable, non-volatile adduct; very mild; odorless. | Removal requires aqueous base extraction or chromatography. |

| NDMBA (N,N-Dimethylbarbituric acid) | C-Nucleophile | Michael-type addition | Trace Analysis / Sensitive | Extremely fast kinetics; higher reactivity than dimedone. | Difficult to remove in solution phase without chromatography. |

| Morpholine | N-Nucleophile | Nucleophilic attack | Legacy Protocols | Cheap; available. | Basic nature can cause racemization; less efficient than hydride donors. |

| Borane-Dimethylamine | Hydride Donor | Reduction | Specific Cases | Alternative to silanes if silicon waste is an issue. | Can reduce aldehydes/ketones if present on substrate. |

Troubleshooting Scenarios (Q&A)

Case 1: The "Back-Reaction" Nightmare

User Report: "I see my deprotected product, but I also see a mass corresponding to [M + 40]. It looks like the allyl group just moved to the amine."

Diagnosis: This is classical N-allylation . The rate of the scavenger attacking the

-

Increase Scavenger Equivalents: If using Phenylsilane, bump from 10 eq to 20-25 eq.

-

Switch Mechanism: If using a mild nucleophile like Morpholine, switch to a Hydride donor (Phenylsilane) to irreversibly reduce the allyl group to propene gas.

-

Protonate the Amine (Advanced): Add a weak proton source (like acetic acid) to protonate the liberated amine, rendering it non-nucleophilic, while the scavenger handles the Pd complex.

Case 2: The "Black Death"

User Report: "My reaction mixture turned black and precipitation occurred within 5 minutes. Conversion stalled at 50%."

Diagnosis: Palladium Aggregation . The Pd(0) catalyst fell out of the catalytic cycle and formed inactive Palladium black clusters. This usually happens when the catalytic cycle is too slow (starved of substrate) or oxygen is present. Corrective Actions:

-

Check Oxygen Levels: Pd(PPh₃)₄ is air-sensitive.[3][10] Ensure solvents are degassed and the reaction is under Argon/Nitrogen.[1]

-

Ligand Boost: Add extra triphenylphosphine (PPh₃) to the reaction mixture to stabilize the Pd(0) species in solution.

-

Solvent Change: DCM is standard, but if aggregation persists, switch to THF or DMF to improve solubility.

Case 3: The "Silent Failure"

User Report: "I added the catalyst and scavenger, but after 2 hours, I only see starting material. No black precipitate, just nothing happening."

Diagnosis: Oxidized Catalyst . Your Pd(PPh₃)₄ has likely oxidized to Pd(II) (which is yellow/orange but inactive for this specific cycle initiation without reduction) due to age or poor storage. Corrective Actions:

-

Fresh Catalyst: Use a fresh bottle of Pd(PPh₃)₄. It should be bright yellow crystalline, not orange powder.

-

In-Situ Generation: Instead of Pd(PPh₃)₄, use the air-stable precatalyst PdCl₂(PPh₃)₂ (0.05 eq) and allow the Phenylsilane (scavenger) to reduce it to active Pd(0) in situ. This is often more robust.

Standard Operating Procedures (SOPs)

Protocol A: Solid-Phase Peptide Synthesis (The Gold Standard)

Recommended for: Peptides, on-resin synthesis, robust substrates.

-

Preparation: Swell resin (0.1 mmol scale) in dry DCM for 20 mins under Argon.

-

Cocktail: In a separate vial, dissolve Pd(PPh₃)₄ (23 mg, 0.2 eq) in 2 mL dry DCM.

-

Scavenger: Add Phenylsilane (PhSiH₃) (250 µL, ~20 eq) to the resin before the catalyst.

-

Reaction: Add the catalyst solution to the resin.[2][3] Bubble Nitrogen or shake for 2 x 30 minutes .

-

Note: Perform two rounds of this treatment to ensure 100% cleavage.

-

-

Wash: Wash resin extensively: DCM (3x), DMF (3x), 0.5% Sodium Diethyldithiocarbamate in DMF (3x, to remove Pd), DCM (3x).[2]

Protocol B: Solution Phase (The "Clean" Method)

Recommended for: Small molecules, late-stage functionalization.

-

Setup: Dissolve substrate (1.0 eq) in dry THF or DCM. Degas by sparging with Argon.

-

Scavenger: Add N,N-Dimethylbarbituric acid (NDMBA) (3.0 - 5.0 eq).

-

Catalyst: Add Pd(PPh₃)₄ (0.05 eq).[1]

-

Monitoring: Stir at RT. Reaction is usually complete in <30 mins.

-

Workup:

-

Concentrate solvent.[7]

-

If NDMBA was used: The byproduct is polar. Purify via Flash Chromatography (SiO₂).

-

Alternative: If using Dimedone, wash the organic layer with aq. NaHCO₃ to remove excess scavenger and byproduct.

-

References

-

Guibé, F. (1998). Allylic Protecting Groups and Their Use in a Complex Environment Part II: Allylic Protecting Groups and their Removal through Catalytic Palladium Allyl Methodology. Tetrahedron, 54(13), 2967-3042. Link

-

Thieriet, N., et al. (2000). Solid-Phase Synthesis of Peptides Containing the Alloc Protecting Group.[2][3][6][11][12] Organic Letters, 2(13), 1815–1817. Link

-

Gomez-Martinez, P., et al. (1999). N,N-Dimethylbarbituric acid as a scavenger for the palladium-catalyzed deprotection of allyl groups.[5] Journal of the Chemical Society, Perkin Transactions 1, (20), 2871-2874. Link

-

Biotage. (2023).[13] Room temperature allyl ester and alloc deprotections - what is the lifetime of palladium? Biotage Blog. Link

-

BenchChem. (2025).[1][2] Alloc Protecting Group: Technical Guide and Troubleshooting. BenchChem Technical Support. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. total-synthesis.com [total-synthesis.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. biotage.com [biotage.com]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 12. EP0623626B1 - Automated allyl deprotection in solid-phase synthesis - Google Patents [patents.google.com]

- 13. biotage.com [biotage.com]

1H NMR spectrum analysis of (5-Aminopentyl)carbamic acid allyl ester

[1]

Executive Technical Summary

(5-Aminopentyl)carbamic acid allyl ester is a mono-protected diamine linker critical in the synthesis of Antibody-Drug Conjugates (ADCs) and PROTACs. Its utility lies in the orthogonality of the Alloc (Allyloxycarbonyl) group, which is stable to acid (unlike Boc) and base (unlike Fmoc), but cleavable via Pd(0) catalysis.

Critical Analytical Challenge: The primary challenge in synthesizing this compound is distinguishing the mono-protected product from the bis-protected byproduct (Alloc-NH-(CH2)5-NH-Alloc) and the unreacted diamine . This guide establishes a self-validating NMR protocol to quantify these species without requiring LC-MS for every intermediate step.

Structural Assignment & Spectral Signature

The 1H NMR spectrum (typically in CDCl3) can be segmented into three distinct zones: the Alloc Protecting Group , the Pentyl Linker Backbone , and the Labile Protons .

Zone A: The Alloc Signature (Diagnostic Region)

The Alloc group provides the most reliable integration reference.

-

5.90 ppm (m, 1H): Internal vinyl proton (-CH=). This is the cleanest signal for normalization.

-

5.30 ppm (dq, 1H) & 5.20 ppm (dq, 1H): Terminal vinyl protons (=CH2). These appear as distinct multiplets due to geminal coupling and cis/trans splitting.

-

4.55 ppm (d, 2H): Allylic methylene (-O-CH2-). A doublet coupled to the internal vinyl proton.

Zone B: The Pentyl Backbone (Linker Region)

The asymmetry of the mono-protected compound creates distinct chemical environments for the methylene groups.

-

3.15 – 3.20 ppm (q/m, 2H): Methylene adjacent to the Carbamate (-CH2-NH-Alloc). Downfield shifted due to the electron-withdrawing carbonyl.

-

2.68 – 2.75 ppm (t, 2H): Methylene adjacent to the Free Amine (-CH2-NH2). This triplet is diagnostic for the mono species. In the bis-protected impurity, this signal vanishes and shifts downfield to ~3.15 ppm.

-

1.30 – 1.55 ppm (m, 6H): Internal methylenes. Often overlapping, but integration must equal 6H.

Zone C: Labile Protons

-

~4.8 – 5.2 ppm (br s, 1H): Carbamate NH.[1] Broad, exchangeable.

-

~1.2 – 2.0 ppm (br s, 2H): Free Amine NH2. Highly variable chemical shift depending on concentration and water content.

Comparative Analysis: Performance vs. Alternatives

This section objectively compares the Alloc-linker analysis against its Boc and Fmoc analogs, highlighting why Alloc is often preferred for complex orthogonality but harder to analyze due to signal overlap in the alkene region.

| Feature | Alloc-Linker ((5-Aminopentyl)carbamic acid allyl ester) | Boc-Linker (Mono-Boc-cadaverine) | Fmoc-Linker (Mono-Fmoc-cadaverine) |

| Diagnostic Signal | Vinyl Multioplet (5.9 ppm) | t-Butyl Singlet (1.44 ppm) | Fluorenyl Doublets (7.3-7.8 ppm) |

| Purity Assessment | High Precision. The 1:2 ratio of Vinyl-H to Allyl-CH2 is a built-in internal standard. | Moderate. The large 9H singlet can mask aliphatic impurities. | High. Aromatic signals are isolated, but solubility in CDCl3 is often poor. |

| Bis-Byproduct ID | Shift of CH2-NH2. Loss of 2.7 ppm triplet; integration of Alloc signals doubles relative to backbone. | Shift of CH2-NH2. Loss of 2.7 ppm triplet; t-Bu integral becomes 18H. | Solubility Change. Bis-Fmoc is often insoluble in CDCl3, precipitating out. |

| Solvent Suitability | Excellent in CDCl3, DMSO-d6, MeOD. | Excellent in CDCl3. | Requires DMSO-d6 or DMF-d7. |

Experimental Insight: The "Bis-Alloc" Trap